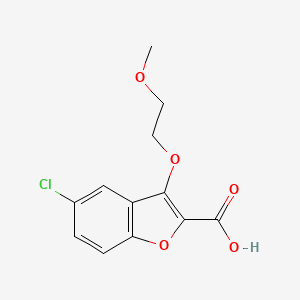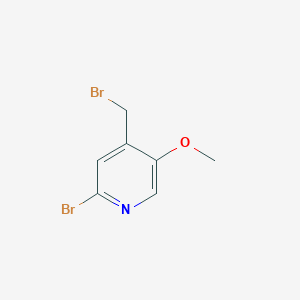
2-Bromo-4-(bromomethyl)-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(bromomethyl)-5-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms, a methoxy group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-5-methoxypyridine typically involves the bromination of 4-(bromomethyl)-5-methoxypyridine. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at low temperatures to control the reactivity of bromine and to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(bromomethyl)-5-methoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-(bromomethyl)-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(bromomethyl)-5-methoxypyridine involves its interaction with various molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The methoxy group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: This compound has similar bromine substitution but differs in the presence of a nitro group instead of a methoxy group.
4-Bromo-2,5-dimethoxyphenethylamine: This compound has a similar methoxy substitution but differs in the presence of an ethylamine group instead of a bromomethyl group.
Uniqueness
2-Bromo-4-(bromomethyl)-5-methoxypyridine is unique due to the combination of bromine and methoxy groups on the pyridine ring This combination provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis
Propiedades
Fórmula molecular |
C7H7Br2NO |
|---|---|
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
2-bromo-4-(bromomethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-4-10-7(9)2-5(6)3-8/h2,4H,3H2,1H3 |
Clave InChI |
QRIHOEZKILUYMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13006929.png)

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B13006949.png)

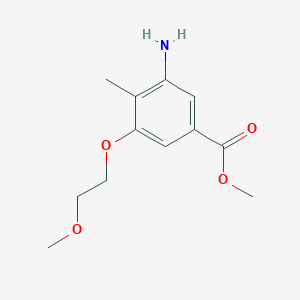

![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
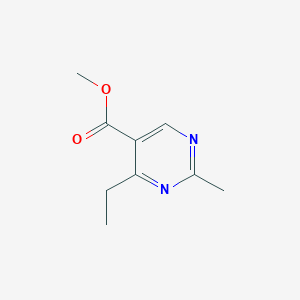
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
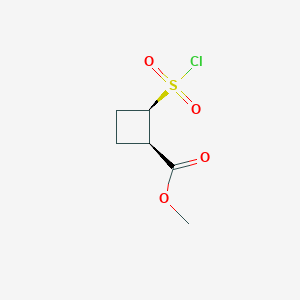
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
